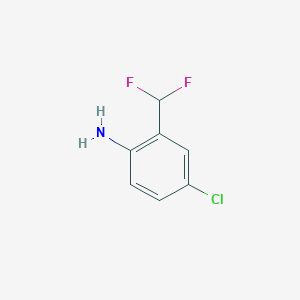

4-Chloro-2-(difluoromethyl)aniline

Vue d'ensemble

Description

“4-Chloro-2-(difluoromethyl)aniline” is a chemical compound with the molecular formula C7H6ClF2N . It has a molecular weight of 177.58 . This compound is used in scientific research and finds applications in pharmaceuticals, agrochemicals, and materials science.

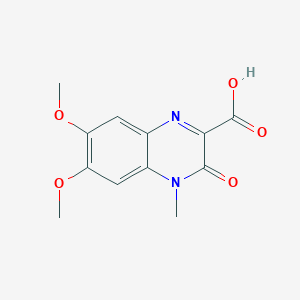

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a chlorine atom, a difluoromethyl group, and an amine group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 246.1±35.0 °C . Its density is predicted to be 1.349±0.06 g/cm3 . The pKa value is predicted to be 2.18±0.10 .Applications De Recherche Scientifique

Vibrational Analysis and NLO Materials

Research on chloro and trifluoromethyl-substituted anilines, including compounds like 4-chloro-3-(trifluoromethyl)aniline, has focused on their vibrational properties and potential use in nonlinear optical (NLO) materials. Studies employing Fourier Transform-Infrared and Fourier Transform-Raman techniques alongside theoretical density functional theory computations have explored the effects of substituents on the vibrational spectra and molecular properties of these compounds. These investigations provide a foundation for understanding how structural variations, including those in 4-Chloro-2-(difluoromethyl)aniline, might influence material properties for applications in NLO materials (Revathi et al., 2017).

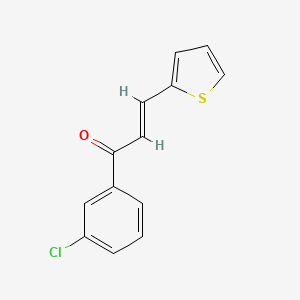

Synthesis and Applications in Pesticides and Herbicides

Another avenue of research involves the synthesis and application of chloro and trifluoromethyl-substituted anilines as intermediates in the production of efficient and low-toxic pesticides and new herbicides. The review of methods for preparing such intermediates and the characterization of derived pesticides and herbicides highlight the significant role these compounds play in developing agricultural chemicals (Zhou Li-shan, 2002).

Environmental Applications

The adsorption properties of chloro derivatives of aniline, including 4-chloroaniline, on halloysite adsorbents, have been studied for their potential in removing toxic compounds from wastewater. Inverse Liquid Chromatography (LC) techniques were used to determine adsorption equations, revealing insights into the environmental cleanup applications of these compounds (Słomkiewicz et al., 2017).

Synthetic Chemistry and Biological Applications

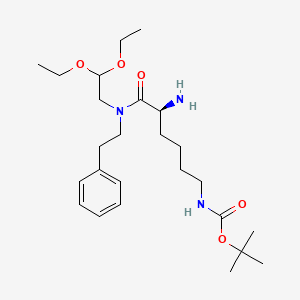

In synthetic chemistry, chloro and trifluoromethyl-substituted anilines serve as key intermediates. For instance, their use in synthesizing novel quinazoline derivatives as dual inhibitors for cancer therapy targets EGFR and VEGFR-2 demonstrates the breadth of chemical and biological applications these compounds can have (Barbosa et al., 2014).

Safety and Hazards

When handling “4-Chloro-2-(difluoromethyl)aniline”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

Propriétés

IUPAC Name |

4-chloro-2-(difluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUMXSZWNJWOAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

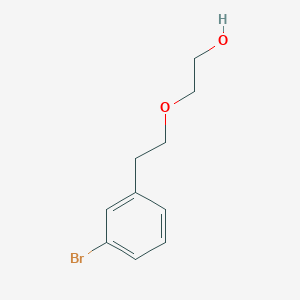

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-Tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B3091946.png)

![tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B3091977.png)

![[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B3091983.png)

![5-Chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B3091988.png)

![exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate](/img/structure/B3092010.png)